An In-depth Technical Guide on the Physicochemical Properties of 1-Benzofuran-2,3-dicarboxylic Acid
An In-depth Technical Guide on the Physicochemical Properties of 1-Benzofuran-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1-benzofuran-2,3-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its fundamental characteristics, outlines synthetic and analytical methodologies, and explores its potential biological relevance.
Core Physicochemical Properties
1-Benzofuran-2,3-dicarboxylic acid (CAS No. 131-76-0) is a solid, aromatic dicarboxylic acid. While comprehensive experimental data is limited, the following tables summarize the available quantitative information, including both experimental and calculated values, to provide a profile of its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆O₅ | ChemScene[1] |
| Molecular Weight | 206.15 g/mol | ChemScene[1] |
| Melting Point | 255-259 °C | ChemBK[2] |
| Calculated Property | Value | Source |
| LogP | 1.8292 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 87.74 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 1-benzofuran-2,3-dicarboxylic acid are not explicitly detailed in the literature. However, a plausible synthetic route can be inferred from general methods for the synthesis of benzofuran derivatives and the hydrolysis of esters.
Synthesis of 1-Benzofuran-2,3-dicarboxylic Acid
A common strategy for the synthesis of aromatic dicarboxylic acids involves the hydrolysis of their corresponding diester precursors. In this case, the synthesis would proceed via the formation of diethyl 1-benzofuran-2,3-dicarboxylate followed by its hydrolysis.
Step 1: Synthesis of Diethyl 1-Benzofuran-2,3-dicarboxylate (Hypothetical Protocol)
This step would likely involve a cyclization reaction to form the benzofuran ring system with the two ester groups at the 2 and 3 positions. Various methods for the synthesis of substituted benzofurans have been described, often involving the reaction of a substituted phenol with a suitable reagent to form the furan ring.
Step 2: Hydrolysis of Diethyl 1-Benzofuran-2,3-dicarboxylate
The hydrolysis of the diester to the dicarboxylic acid can be achieved under acidic or basic conditions.
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Base-Catalyzed Hydrolysis (Saponification):
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Dissolve diethyl 1-benzofuran-2,3-dicarboxylate in a suitable alcoholic solvent (e.g., ethanol).
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Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
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Heat the reaction mixture under reflux for several hours to ensure complete hydrolysis.
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After cooling, acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid.
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Filter the precipitate, wash with cold water, and dry to obtain 1-benzofuran-2,3-dicarboxylic acid.
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Acid-Catalyzed Hydrolysis:
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Suspend diethyl 1-benzofuran-2,3-dicarboxylate in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).
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Heat the mixture under reflux for an extended period.
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Upon cooling, the dicarboxylic acid will precipitate out of the solution.
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Isolate the product by filtration, wash with cold water, and dry.
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The following diagram illustrates the general workflow for this synthetic approach.
Caption: General synthetic workflow for 1-benzofuran-2,3-dicarboxylic acid.
Analytical Methodologies
Standard analytical techniques would be employed for the characterization and purity assessment of 1-benzofuran-2,3-dicarboxylic acid.
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for the analysis of this aromatic dicarboxylic acid.[2][3]
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Column: C18 stationary phase.
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Mobile Phase: A gradient of an aqueous acidic buffer (e.g., formic acid or phosphoric acid in water) and an organic solvent such as acetonitrile or methanol.
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Detection: UV detection, likely in the range of 254-300 nm, due to the aromatic nature of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzene ring and potentially the proton on the furan ring, if present after substitution. The carboxylic acid protons would appear as broad singlets at a downfield chemical shift.
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¹³C NMR: The spectrum would display signals for the carbonyl carbons of the carboxylic acid groups, as well as for the carbons of the aromatic and furan rings.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
The following diagram outlines a general workflow for the analysis of 1-benzofuran-2,3-dicarboxylic acid.
Caption: General analytical workflow for 1-benzofuran-2,3-dicarboxylic acid.
Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathway involvement of 1-benzofuran-2,3-dicarboxylic acid are not available, the benzofuran scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic compounds. Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
For instance, some benzofuran derivatives have been investigated as inhibitors of signaling pathways implicated in cancer, such as the NF-κB and mTOR pathways. The general mechanism of action for such inhibitors often involves the modulation of protein kinases or other key enzymes within these cascades.
The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a benzofuran derivative.
Caption: Hypothetical inhibition of a signaling pathway by a benzofuran derivative.
Further research is required to determine if 1-benzofuran-2,3-dicarboxylic acid itself possesses any significant biological activity and to elucidate its potential mechanism of action. The presence of two carboxylic acid groups could influence its solubility, polarity, and ability to interact with biological targets compared to other benzofuran derivatives.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution [agris.fao.org]
- 3. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
